3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18382201
InChI: InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)
SMILES:
Molecular Formula: C16H13BrN4O3
Molecular Weight: 389.20 g/mol

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid

CAS No.:

Cat. No.: VC18382201

Molecular Formula: C16H13BrN4O3

Molecular Weight: 389.20 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid -

Specification

Molecular Formula C16H13BrN4O3
Molecular Weight 389.20 g/mol
IUPAC Name 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Standard InChI InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)
Standard InChI Key BDLNALUQJNZQQE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid, reflects its structural complexity (Figure 1). Key features include:

  • A 4-bromophenyl group at the pyrazole’s 3-position, enhancing hydrophobicity and halogen bonding potential.

  • A 2-cyanoacrylic acid substituent at the pyrazole’s 4-position, contributing to electrophilic reactivity and hydrogen-bonding capacity.

  • A 3-amino-3-oxopropyl side chain at the pyrazole’s 1-position, enabling zwitterionic interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃BrN₄O₃
Molecular Weight389.20 g/mol
IUPAC Name(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
SMILESC1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br
InChI KeyBDLNALUQJNZQQE-YRNVUSSQSA-N
Hydrogen Bond Donors3 (NH₂, COOH)
Hydrogen Bond Acceptors6 (N, O, CN)
LogP (Predicted)2.1 ± 0.3

Data derived from VulcanChem and PubChem .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 6.8–7.0 ppm (acrylic CH), and δ 2.5–3.0 ppm (propyl side chain).

  • IR: Stretching vibrations at 2250 cm⁻¹ (C≡N), 1705 cm⁻¹ (COOH), and 1650 cm⁻¹ (amide C=O).

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via N-cyanoacylation of 4-bromophenylpyrazole intermediates using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent. Key steps include:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters.

  • Side Chain Introduction: Alkylation with 3-amino-3-oxopropyl bromide under basic conditions.

  • Cyanoacrylic Acid Coupling: Knoevenagel condensation with cyanoacetic acid .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Pyrazole FormationEthanol, HCl, 80°C, 6 h72
AlkylationK₂CO₃, DMF, 60°C, 4 h65
Knoevenagel CondensationPiperidine, AcOH, reflux, 8 h58

Ultrasonically Assisted Synthesis

Ultrasound irradiation (40 kHz, 150 W) reduces reaction times by 60–70% compared to conventional methods. For example, the Knoevenagel step achieves 85% yield in 2.5 hours under ultrasonication, attributed to enhanced mass transfer and cavitation effects .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits VEGF Receptor-2 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) by competitively binding to the ATP pocket. Molecular docking reveals hydrogen bonds between:

  • The cyano group and Cys773 (EGFR).

  • The carboxylic acid and Lys868 (VEGFR-2).

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12 μM and 18 μM, respectively. Mechanistically, it induces apoptosis via:

  • PARP Cleavage: Caspase-3 activation (2.5-fold increase).

  • ROS Generation: 1.8-fold elevation in intracellular ROS.

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